molecular formula C18H15N5O2S B2399661 3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034229-70-2

3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2399661
CAS No.: 2034229-70-2
M. Wt: 365.41
InChI Key: NWNTUGVZULOJQX-UHFFFAOYSA-N
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Description

3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a benzo[d]thiazole moiety, a piperidine ring, and a pyrazine-2-carbonitrile group

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit weak cox-1 inhibitory activity .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to inhibit cox-1 . This suggests that “3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” might interact with its targets in a similar manner, potentially leading to changes in cellular processes.

Biochemical Pathways

Given the potential cox-1 inhibitory activity, it can be inferred that the compound may affect pathways related to inflammation and pain perception, as cox-1 is involved in the production of prostaglandins, which play a key role in these processes .

Result of Action

Similar compounds have shown anti-inflammatory and analgesic activities , suggesting that “this compound” might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps. One common approach is to start with the preparation of the benzo[d]thiazole-2-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(Benzo[d]thiazole-2-carbonyl)piperidine. This intermediate is subsequently reacted with pyrazine-2-carbonitrile under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Compounds such as 2-(4-morpholinyl)benzo[d]thiazole have similar structural features and applications.

    Piperidine derivatives: Compounds like 1-(4-fluorophenyl)piperidine share the piperidine ring and are used in medicinal chemistry.

    Pyrazine derivatives: Compounds such as pyrazine-2-carboxamide are structurally related and have various biological activities.

Uniqueness

3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination allows for versatile applications and potential for further functionalization.

Biological Activity

3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

The molecular formula of this compound is C19H17N5O2SC_{19}H_{17}N_{5}O_{2}S, with a molecular weight of approximately 391.4 g/mol. It features a complex structure that includes a benzo[d]thiazole moiety, which is known for its diverse pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the pyrazine scaffold. For instance, derivatives similar to this compound have shown promising results against various pathogens. In vitro tests revealed that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Antitumor Activity

The compound has been investigated for its potential in cancer therapy. It has been reported that benzothiazole derivatives, including those containing the piperidine and pyrazine structures, possess potent anti-tumor activity by inhibiting Class I PI3-kinase isoforms, particularly PI3K-a and PI3K-b . This inhibition can lead to reduced cellular proliferation in malignant cells, making it a candidate for further development as an anti-cancer agent.

Anti-inflammatory Effects

In addition to antimicrobial and anti-tumor activities, some derivatives have demonstrated significant anti-inflammatory properties. Research indicates that compounds derived from benzothiazole exhibited greater anti-inflammatory activity than curcumin in various assays . This suggests that the compound could be beneficial in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their antimicrobial efficacy. Among them, one derivative showed excellent activity against Gram-positive and Gram-negative bacteria, indicating the potential of these compounds in developing new antibiotics .

Investigation into Antitumor Mechanisms

In another study focusing on the mechanisms of action, compounds similar to this compound were shown to induce apoptosis in cancer cell lines through PI3K inhibition. The findings support the hypothesis that targeting this pathway could be effective in cancer treatment .

Data Table: Summary of Biological Activities

Biological Activity Activity Type MIC (μg/mL) Reference
AntimicrobialStaphylococcus aureus0.22
AntimicrobialE. coli0.25
AntitumorPI3K InhibitionPotent
Anti-inflammatoryGreater than curcuminN/A

Properties

IUPAC Name

3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c19-10-14-16(21-8-7-20-14)25-12-4-3-9-23(11-12)18(24)17-22-13-5-1-2-6-15(13)26-17/h1-2,5-8,12H,3-4,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNTUGVZULOJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NC=CN=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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